4,4-Dimethyl-6-acetylchromane
Description
4,4-Dimethyl-6-acetylchromane is a chromane derivative featuring a bicyclic structure with an oxygen atom in the heterocyclic ring. Its molecular framework includes a chromane core (benzopyran) substituted with an acetyl group at the 6-position and two methyl groups at the 4-position. Commercial availability of this compound has been documented, with suppliers like Pharmint listing it for sale .
Properties
CAS No. |
88579-19-5 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(4,4-dimethyl-2,3-dihydrochromen-6-yl)ethanone |
InChI |
InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
APBGIHIRYOFIJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCC2(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4-Dimethyl-6-acetylthiochroman
The sulfur-containing analog, 4,4-Dimethyl-6-acetylthiochroman (synonyms include 6-Acetyl-4,4-dimethylthio-chroman), replaces the oxygen atom in the chromane ring with sulfur, forming a thiochroman scaffold .
Structural and Electronic Differences
| Property | 4,4-Dimethyl-6-acetylchromane | 4,4-Dimethyl-6-acetylthiochroman |
|---|---|---|
| Heteroatom | Oxygen | Sulfur |
| Ring Conformation | More planar due to smaller O | Less planar (S larger atomic size) |
| Electron Density | Higher electronegativity at O | Lower electronegativity at S |
| Molecular Weight | ~218.3 g/mol | ~234.4 g/mol |
The sulfur substitution introduces distinct electronic and steric effects.
Other Chromane Derivatives
- Polarity : Acetyl groups increase polarity, affecting solubility.
- Steric Effects : Additional methyl/ethyl groups may hinder reactivity at adjacent positions.
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